molecular formula C11H10BrNOS B7935204 4-Bromo-2-(4-ethoxyphenyl)thiazole

4-Bromo-2-(4-ethoxyphenyl)thiazole

Cat. No.: B7935204
M. Wt: 284.17 g/mol
InChI Key: CGRWHWXPNHYMTF-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-ethoxyphenyl)thiazole is a brominated thiazole derivative characterized by a thiazole core substituted with a 4-ethoxyphenyl group at position 2 and a bromine atom at position 2. This compound is typically synthesized via cyclization reactions involving thiourea, brominated intermediates, and aromatic amines under basic conditions .

Properties

IUPAC Name

4-bromo-2-(4-ethoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-2-14-9-5-3-8(4-6-9)11-13-10(12)7-15-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRWHWXPNHYMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones or α-haloaldehydes.

  • Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine (Br2) in the presence of a suitable catalyst.

  • Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-ethoxyphenyl)thiazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can involve the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-bromo-2-(4-ethoxyphenyl)thiazole, have shown promising antibacterial properties. The compound's structural characteristics contribute to its effectiveness against various bacterial strains.

Antibacterial Studies

Recent studies have demonstrated the antibacterial activity of thiazole compounds against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups exhibited inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml for Gram-positive bacteria .

In a comparative analysis, the synthesized thiazole derivatives were tested alongside standard antibiotics like ampicillin and chloramphenicol, revealing that some thiazoles had MIC values comparable to these established drugs .

Antitumor Activity

The potential of this compound as an antitumor agent has been explored in various studies, emphasizing its role in cancer treatment.

Synthesis and Evaluation

A series of studies have synthesized various thiazole derivatives, including this compound, through methods such as condensation reactions and cyclization processes. These synthesized compounds were evaluated for their biological activities, highlighting their potential in treating infections and tumors .

Compound NameActivity TypeIC50 Value (µM)Reference
Thiazole-Pyridine HybridAntitumor5.71
4-Bromo-Thiazole DerivativeAntibacterial0.98 - 3.9
Amino ThiazolesAnti-tubercular0.09

Clinical Implications

The clinical implications of thiazoles like this compound are noteworthy, particularly in the context of drug resistance observed in traditional antibiotic therapies. The introduction of novel thiazole compounds could provide alternative therapeutic options with potentially lower side effects compared to existing medications .

Mechanism of Action

The mechanism by which 4-Bromo-2-(4-ethoxyphenyl)thiazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-bromo-2-(4-ethoxyphenyl)thiazole can be compared to other brominated thiazoles and derivatives with varying substituents. Key differences in substituents, synthesis routes, and biological activities are summarized below.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound 4-Br, 2-(4-OCH₂CH₃Ph) C₁₁H₁₀BrNOS 284.17 g/mol Ethoxy group enhances lipophilicity
4-Bromo-2-(2-fluorophenyl)thiazole 4-Br, 2-(2-FPh) C₉H₅BrFNS 258.11 g/mol Fluorine introduces electronegativity
4-Bromo-2-(3-chloro-4-methoxyphenyl)thiazole 4-Br, 2-(3-Cl-4-OCH₃Ph) C₁₀H₇BrClNOS 328.60 g/mol Chlorine and methoxy modulate electronic effects
4-Bromo-2-(trifluoromethyl)thiazole 4-Br, 2-CF₃ C₄HBrF₃NS 232.02 g/mol Strong electron-withdrawing CF₃ group
4-(4-Bromophenyl)-thiazol-2-amine 4-BrPh, 2-NH₂ C₉H₇BrN₂S 255.13 g/mol Amine group enables hydrogen bonding

ADME and Drug-Likeness

  • This compound : Predicted to have moderate gastrointestinal absorption (75–85%) due to its logP (~3.2) .
  • 4-Bromo-2-(trifluoromethyl)thiazole : High blood-brain barrier permeability (logBB = 0.8) attributed to the CF₃ group .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance binding to enzymatic targets via halogen bonding .
  • Ethoxy and methoxy groups improve solubility and metabolic stability compared to halogenated analogues .

Structure-Activity Relationships (SAR) :

  • Para-substituted phenyl rings (e.g., 4-OCH₂CH₃) optimize steric fit in hydrophobic enzyme pockets .
  • Amine substituents at position 2 increase hydrogen-bonding interactions with biological targets .

Synthetic Challenges :

  • Bromination at position 4 often requires controlled conditions to avoid polybrominated byproducts .

Biological Activity

4-Bromo-2-(4-ethoxyphenyl)thiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C11H10BrN2OS
Molecular Weight: 286.18 g/mol
IUPAC Name: this compound
CAS Number: 53440969

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, contributing to various pharmacological activities.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiazole Ring:
    • The thiazole moiety can be synthesized through cyclization reactions involving α-bromo ketones and thiourea under acidic conditions.
  • Bromination:
    • Bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
  • Ethoxy Substitution:
    • The introduction of the ethoxy group can be performed via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been studied extensively, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that derivatives similar to this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL .

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus3.12
This compoundEscherichia coli6.25

Anticancer Activity

Thiazoles have also been investigated for their anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The compound exhibited a GI50 value of approximately 40% against HCT-116 colorectal carcinoma cells at a concentration of 10 μM .

Cell LineGI50 (% at 10 μM)
HCT-11640
SK-BR-346

Antiparasitic Activity

Thiazole derivatives have shown potential as antimalarial agents. A structure-activity relationship (SAR) study indicated that modifications on the thiazole ring significantly impacted antimalarial efficacy against Plasmodium falciparum. Compounds with electron-withdrawing groups at specific positions on the phenyl ring were particularly effective .

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial and cancerous cells. The thiazole ring may modulate enzyme activity or disrupt cellular processes critical for survival, such as DNA replication and protein synthesis .

Case Studies

  • Antibacterial Study:
    A recent investigation tested several thiazole derivatives against common bacterial strains. The results indicated that the compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for drug development .
  • Anticancer Evaluation:
    In vitro studies on human cancer cell lines demonstrated that derivatives similar to this compound could induce apoptosis and inhibit cell proliferation effectively, marking them as candidates for further exploration in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-(4-ethoxyphenyl)thiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves cyclocondensation of thioamides with α-bromoketones. For brominated thiazoles, copper-mediated reactions (e.g., using CuBr with n-butyl nitrite) are effective for introducing bromine at specific positions . Key steps include:

  • Reflux conditions : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and enhance reaction rates.
  • Catalyst optimization : CuBr in stoichiometric ratios (1:1.6 substrate:catalyst) improves bromination efficiency .
  • Purification : Chromatography (heptane/ethyl acetate) followed by slow crystallization from hexane yields pure crystals (53% yield reported for similar compounds) .

Q. How can spectroscopic techniques (e.g., IR, UV-Vis, NMR) characterize structural features of brominated thiazole derivatives?

Methodological Answer:

  • NMR : The thiazole proton (e.g., H-5) appears as a singlet at δ 8.16 ppm, while aromatic protons (4-ethoxyphenyl) show splitting patterns (e.g., doublets at δ 7.92 ppm) .
  • IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C=S (~690 cm⁻¹) confirm thiazole ring formation .
  • UV-Vis : Conjugation between the thiazole and aryl groups leads to absorption maxima near 260–280 nm, useful for quantifying electronic transitions .

Q. What crystallization strategies mitigate challenges in obtaining high-quality single crystals for X-ray analysis?

Methodological Answer:

  • Solvent selection : Use hexane or heptane for slow evaporation, promoting ordered crystal packing .
  • Temperature control : Gradual cooling from reflux minimizes defects.
  • Additives : Small amounts of piperidine or acetic acid can disrupt π-π stacking, reducing aggregation .

Advanced Research Questions

Q. How do computational methods (DFT) and X-ray crystallography elucidate electronic structure and conformation?

Methodological Answer:

  • DFT setup : Employ B3LYP/6-311+G(d,p) level to optimize geometry and calculate HOMO-LUMO gaps. Compare results with experimental XRD bond lengths (e.g., C-Br: ~1.89 Å) .
  • X-ray refinement : Use SHELX or WinGX to resolve torsional angles (e.g., dihedral angles between thiazole and aryl groups ~36°) and non-covalent interactions (e.g., S···Br contacts at 3.54 Å) .

Q. How does the 4-ethoxyphenyl substituent influence biological activity compared to other aryl groups?

Methodological Answer:

  • Electron-donating effects : The ethoxy group (-OCH₂CH₃) increases electron density on the thiazole ring, enhancing binding to biological targets (e.g., Leishmania enzymes) .
  • Comparative studies : Replace 4-ethoxyphenyl with 4-chlorophenyl or 4-fluorophenyl to assess changes in IC₅₀ values. For example, 4-chlorophenyl derivatives showed 90% inhibition against Leishmania at 50 μM .

Q. How can contradictory data on brominated thiazole reactivity be resolved?

Methodological Answer:

  • Control experiments : Vary solvent polarity (e.g., DMSO vs. chloroform) and temperature to isolate stability issues. For example, DMSO may induce decomposition via sulfoxide formation .
  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., thioamide precursors) that affect yield discrepancies .

Q. What strategies design this compound as a precursor in Suzuki-Miyaura couplings?

Methodological Answer:

  • Leaving group optimization : The bromine atom serves as a leaving group for Pd-catalyzed cross-couplings. Use Pd(PPh₃)₄ (5 mol%) and arylboronic acids in THF/H₂O (3:1) at 80°C .
  • Protection strategies : Protect the thiazole nitrogen with Boc groups to prevent side reactions during coupling .

Q. How do non-covalent interactions (π-π stacking, halogen bonding) affect crystallization?

Methodological Answer:

  • Crystal packing analysis : Identify π-π interactions (centroid distances ~3.75 Å) and C-H···S hydrogen bonds using Mercury software .
  • Mitigation : Introduce bulky substituents (e.g., tert-butyl) to disrupt stacking and improve solubility .

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